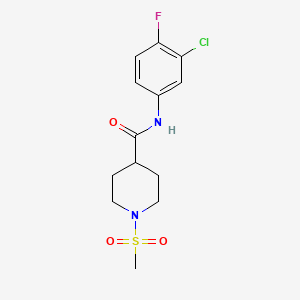

N-(3-chloro-4-fluorophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide

説明

N-(3-chloro-4-fluorophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide is a small-molecule compound featuring a piperidine core substituted with a methylsulfonyl group at the 1-position and a carboxamide group at the 4-position. The aryl moiety is a 3-chloro-4-fluorophenyl group, which introduces electron-withdrawing halogens at meta and para positions.

特性

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClFN2O3S/c1-21(19,20)17-6-4-9(5-7-17)13(18)16-10-2-3-12(15)11(14)8-10/h2-3,8-9H,4-7H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQZKZYCAMJIEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641350 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

生化学分析

Biochemical Properties

N-(3-chloro-4-fluorophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide interacts with the metabotropic glutamate receptor 4 (mGlu4), acting as a positive allosteric modulator. This interaction enhances the activity of the receptor, influencing various biochemical reactions.

Cellular Effects

The effects of N-(3-chloro-4-fluorophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide on cells are primarily mediated through its interaction with mGlu4. By modulating this receptor, it can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

N-(3-chloro-4-fluorophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide exerts its effects at the molecular level through its interaction with mGlu4. As a positive allosteric modulator, it enhances the activity of this receptor, leading to changes in cell signaling and gene expression.

生物活性

N-(3-chloro-4-fluorophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide is a synthetic compound belonging to the class of piperidine carboxamides. This compound is notable for its potential biological activities, which make it a subject of interest in pharmacological research. The compound's unique structure, featuring both a methylsulfonyl and a carboxamide group, may confer distinct chemical and biological properties compared to similar compounds.

Chemical Structure and Properties

- IUPAC Name : N-(3-chloro-4-fluorophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide

- Molecular Formula : C13H16ClFN2O3S

- Molecular Weight : 334.79 g/mol

The biological activity of N-(3-chloro-4-fluorophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide primarily involves its interaction with various molecular targets, including enzymes, receptors, and ion channels. These interactions can modulate cellular signaling pathways, potentially leading to therapeutic effects in various medical contexts.

Target Identification and Activity Spectrum

Recent studies have utilized computer-aided drug design techniques to predict the biological activity spectrum of this compound. Using tools such as SwissTargetPrediction and the Prediction of Activity Spectra for Substances (PASS), researchers have identified several potential targets:

- Enzymatic Targets : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : Interaction with neurotransmitter receptors could suggest applications in neuropharmacology.

- Ion Channels : Modulation of voltage-gated ion channels indicates potential cardiovascular applications.

Study 1: In Silico Evaluation of Piperidine Derivatives

A study published in the Journal of Clinical Medicine of Kazakhstan evaluated new piperidine derivatives, including N-(3-chloro-4-fluorophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide. The research highlighted its ability to affect various biological targets, indicating a wide range of pharmacological activities applicable in treating conditions such as cancer and central nervous system disorders .

Study 2: Pharmacological Profiling

Another study focused on the pharmacological profiling of similar piperidine compounds, revealing that modifications in their structure significantly impacted their biological activity. The presence of the methylsulfonyl group was noted to enhance interactions with specific protein targets, suggesting improved efficacy compared to related compounds lacking this functional group .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(3-chloro-4-fluorophenyl)piperidine-3-carboxamide | Lacks methylsulfonyl group | Limited activity spectrum |

| N-(3-chloro-4-fluorophenyl)-1-(methylsulfonyl)piperidine | Lacks carboxamide group | Moderate activity against certain targets |

| N-(3-chloro-4-fluorophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide | Contains both groups | Broad spectrum of biological activity |

類似化合物との比較

Key Structural Features of Analogs

The following table summarizes structural differences and similarities between the target compound and its analogs:

Critical Analysis of Substituent Effects

Aryl Group Modifications: The 3-chloro-4-fluorophenyl group in the target compound provides strong electron-withdrawing effects, enhancing binding to hydrophobic pockets in target proteins. In contrast, Compound B substitutes fluorine with a methoxy group (3-chloro-4-methoxyphenyl), introducing steric bulk and reducing electronegativity, which may alter receptor affinity or metabolic stability .

Piperidine Substitutions :

- The 4-piperidinecarboxamide in the target compound vs. the 3-piperidinecarboxamide in Compound B affects spatial orientation. The 4-position may allow better alignment with catalytic sites in enzymes (e.g., kinases or proteases) compared to the 3-position, which could sterically hinder interactions .

- Compound C replaces the piperidine core with an imidazo[4,5-b]pyridine scaffold, enabling planar aromatic interactions but reducing conformational flexibility .

Sulfonyl/Sulfonamide Groups :

- The methylsulfonyl group in the target compound and Compound B enhances solubility and may act as a hydrogen bond acceptor. In Compound C , sulfonamide groups (e.g., -SO2NH-) contribute to binding potency in kinase inhibitors, as seen in patented derivatives .

Research Findings and Implications

Pharmacological Relevance

- Electron-Withdrawing Halogens : The 3-chloro-4-fluorophenyl group is a common motif in kinase inhibitors (e.g., EGFR inhibitors), where halogens stabilize ligand-receptor interactions via hydrophobic and halogen bonding .

- Sulfonyl Groups : Methylsulfonyl and sulfonamide groups improve metabolic stability and binding affinity in enzyme inhibitors, as demonstrated in Compound C’s patent applications for imidazo[4,5-b]pyridine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。